7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and synthetic organic chemistry. This compound features a unique structure with bromine, fluorine, and methyl substituents on a benzo[d][1,3]oxazin-4-one core, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a suitable benzo[d][1,3]oxazin-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Chemical Biology: The compound is used as a chemical probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Synthetic Organic Chemistry: The compound is a valuable intermediate for synthesizing more complex molecules and exploring new reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The compound may also modulate signaling pathways and cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
Uniqueness
7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups on the benzo[d][1,3]oxazin-4-one core makes it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore set it apart from other similar compounds.
Properties
Molecular Formula |
C9H5BrFNO2 |
---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
7-bromo-6-fluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5BrFNO2/c1-4-12-8-3-6(10)7(11)2-5(8)9(13)14-4/h2-3H,1H3 |
InChI Key |
VMEAXQWJZMTQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)F)Br |
Origin of Product |
United States |
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